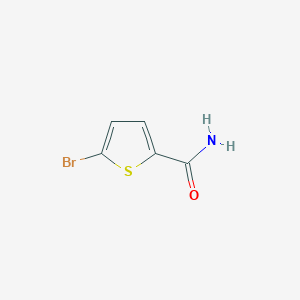

5-Bromothiophene-2-carboxamide

Overview

Description

5-Bromothiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The bromine atom is attached to the fifth position of the thiophene ring, and the carboxamide group is attached to the second position

Mechanism of Action

Target of Action

The primary targets of 5-Bromothiophene-2-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound with diverse applications in organic synthesis and material chemistry .

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its precise mode of action. As a thiophene derivative, this compound might interact with its targets through various chemical reactions such as nucleophilic substitution, coupling, and cyclization . These reactions could introduce different functional groups and conformations, potentially altering the activity of the target molecules .

Biochemical Pathways

Thiophene derivatives are known to participate in a wide range of reactions, potentially affecting various biochemical pathways . .

Result of Action

Thiophene derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and temperature . .

Biochemical Analysis

Biochemical Properties

5-Bromothiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of potent and selective inhibitors for BCATm, a mitochondrial branched-chain aminotransferase . The compound binds to the active site of BCATm via multiple hydrogen bond and van der Waals interactions .

Cellular Effects

The cellular effects of this compound are largely dependent on the specific biochemical reactions it participates in. For instance, when used as a BCATm inhibitor, it can influence cell function by altering the levels of branched-chain amino acids in the cell

Molecular Mechanism

The molecular mechanism of this compound is closely tied to its biochemical properties. As a BCATm inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the transamination of branched-chain amino acids . This interaction is facilitated by the compound’s unique structure, which allows for multiple points of contact with the enzyme .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-established. Given its role as a BCATm inhibitor, it may be involved in the metabolism of branched-chain amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromothiophene-2-carboxamide typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromothiophene.

Carboxylation: The brominated thiophene is then subjected to carboxylation to introduce the carboxylic acid group at the second position, forming 5-bromothiophene-2-carboxylic acid.

Amidation: The carboxylic acid is converted to the corresponding amide by reacting it with ammonia or an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a direct amidation method.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromothiophene-2-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form various biaryl derivatives. These reactions typically use palladium catalysts and boronic acids or stannanes as coupling partners.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and the carboxamide group can be reduced to the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products:

Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.

Coupling Products: Biaryl derivatives with diverse functional groups.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Scientific Research Applications

Chemistry:

Organic Synthesis: 5-Bromothiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic applications.

Biology and Medicine:

Drug Discovery: The compound and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Industry:

Chemical Manufacturing: this compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

5-Chlorothiophene-2-carboxamide: Similar structure with a chlorine atom instead of bromine.

5-Iodothiophene-2-carboxamide: Similar structure with an iodine atom instead of bromine.

5-Methylthiophene-2-carboxamide: Similar structure with a methyl group instead of bromine.

Comparison:

Reactivity: The bromine atom in 5-Bromothiophene-2-carboxamide makes it more reactive in nucleophilic substitution and coupling reactions compared to its chloro and iodo analogs.

Applications: While all these compounds can be used in organic synthesis and materials science, the specific applications may vary based on their reactivity and the nature of the substituent.

Uniqueness: this compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in various chemical transformations.

Biological Activity

5-Bromothiophene-2-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various resistant bacterial strains, including Klebsiella pneumoniae and Escherichia coli. In comparative studies, its Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent .

Comparative Antimicrobial Activity

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.125 | XDR Salmonella Typhi |

| Ciprofloxacin | 4.0 | XDR Salmonella Typhi |

| Ceftriaxone | 4.5 | XDR Salmonella Typhi |

The above table summarizes the antimicrobial efficacy of this compound compared to established antibiotics .

Anti-inflammatory and Anticancer Properties

Beyond its antimicrobial effects, compounds derived from thiophenes are recognized for their anti-inflammatory and anticancer activities. Preliminary studies suggest that this compound may also exhibit similar therapeutic potentials. For instance, derivatives of this compound have been evaluated for their ability to inhibit inflammatory pathways, demonstrating promising results in vitro .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Computational studies have indicated that it forms stable interactions through hydrogen bonding and π-π stacking with amino acids in target proteins. Such interactions are crucial for understanding its mechanism as a potential therapeutic agent .

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study assessed the effectiveness of this compound against multi-drug resistant Salmonella Typhi. The compound exhibited an MIC of 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone .

- Spasmolytic Activity : In another research study focusing on spasmolytic effects, various thiophene derivatives were synthesized from 5-bromothiophene-2-carboxylic acid. The results indicated that several compounds demonstrated significant relaxation effects on isolated intestinal tissues, suggesting potential applications in treating gastrointestinal disorders .

Properties

IUPAC Name |

5-bromothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEMDMUNZYLWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345593 | |

| Record name | 5-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76371-66-9 | |

| Record name | 5-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76371-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.